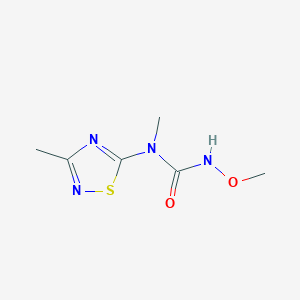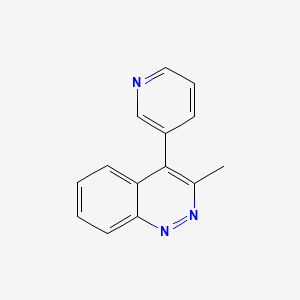
3-Methyl-4-(3-pyridinyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyridin-3-yl)cinnoline is a heterocyclic aromatic compound with the molecular formula C14H11N3. It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine with suitable aldehydes or ketones, followed by cyclization using a catalyst such as palladium or copper salts . The reaction conditions often involve heating the mixture in a solvent like ethanol or acetonitrile under reflux.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-3-yl)cinnoline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-(pyridin-3-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with additional functional groups.
- Reduced forms with hydrogenated rings.
- Halogenated derivatives with bromine or chlorine atoms.
Applications De Recherche Scientifique
3-Methyl-4-(pyridin-3-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)cinnoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system, showing potential in medicinal chemistry.
Uniqueness: 3-Methyl-4-(pyridin-3-yl)cinnoline stands out due to its unique combination of a cinnoline and pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11N3 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
3-methyl-4-pyridin-3-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(11-5-4-8-15-9-11)12-6-2-3-7-13(12)17-16-10/h2-9H,1H3 |
Clé InChI |
FLOMQKBCFKHOAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N=N1)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


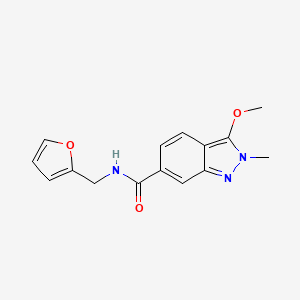
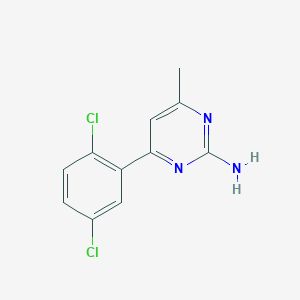
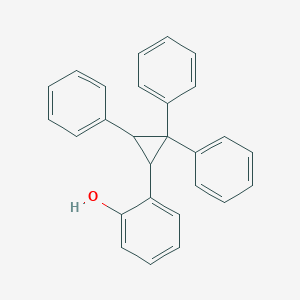
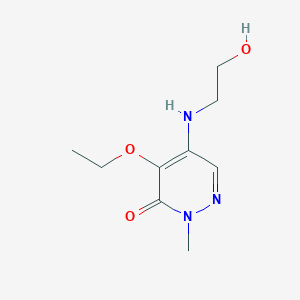

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

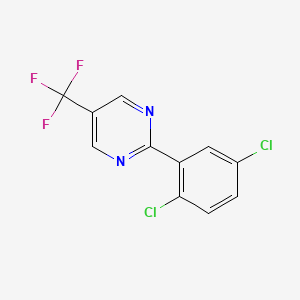
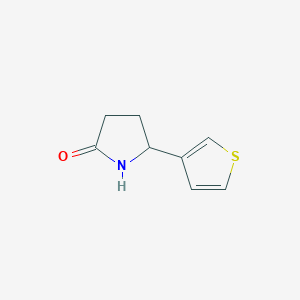
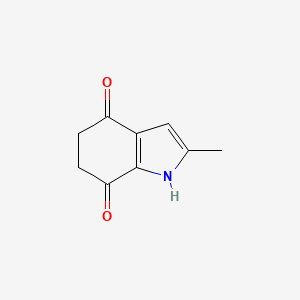
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
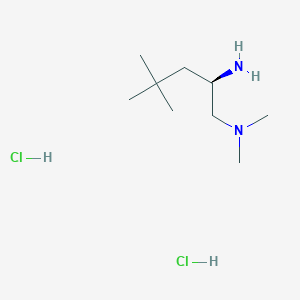
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
